molecular formula C20H17N3O4 B7590581 ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate

ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate

Cat. No.: B7590581
M. Wt: 363.4 g/mol
InChI Key: STFGKURRUGCVKH-LPYMAVHISA-N
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Description

Ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the hydrazone linkage.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The hydrazone linkage and aromatic rings allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]thiophene-2-yl]benzoate: Similar structure but with a thiophene ring instead of a furan ring.

    Ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]benzene-2-yl]benzoate: Similar structure but with a benzene ring instead of a furan ring.

Uniqueness

Ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and binding affinity in various applications.

Properties

IUPAC Name

ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-2-26-20(25)16-5-3-14(4-6-16)18-8-7-17(27-18)13-22-23-19(24)15-9-11-21-12-10-15/h3-13H,2H2,1H3,(H,23,24)/b22-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STFGKURRUGCVKH-LPYMAVHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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